molecular formula C8H9BF2O3 B1422116 (5-Ethoxy-2,4-difluorophenyl)boronic acid CAS No. 900175-12-4

(5-Ethoxy-2,4-difluorophenyl)boronic acid

Cat. No. B1422116
M. Wt: 201.97 g/mol
InChI Key: POUSZLWTMJIPDF-UHFFFAOYSA-N
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Description

“(5-Ethoxy-2,4-difluorophenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H9BF2O3 . It has an average mass of 201.963 Da and a monoisotopic mass of 202.061279 Da .


Molecular Structure Analysis

The molecular structure of “(5-Ethoxy-2,4-difluorophenyl)boronic acid” consists of a phenyl ring substituted with ethoxy and boronic acid groups at the 5th and 2nd positions, respectively, and two fluorine atoms at the 2nd and 4th positions .


Chemical Reactions Analysis

While specific reactions involving “(5-Ethoxy-2,4-difluorophenyl)boronic acid” are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .

Scientific Research Applications

Formation of Tetraarylpentaborates

The formation of new tetraarylpentaborates from the reaction of arylboronic acids, such as (4-methoxyphenyl)boronic acid, with aryloxorhodium complexes demonstrates a significant application in inorganic chemistry. These compounds have been characterized and studied for their hydrolysis behavior, providing insights into complex boron chemistry (Nishihara, Nara, & Osakada, 2002).

Fluorescent Chemosensors

Boronic acids, including derivatives of (5-Ethoxy-2,4-difluorophenyl)boronic acid, are integral in developing fluorescent chemosensors for biological active substances. These sensors are critical for disease diagnosis and treatment, with applications in detecting carbohydrates, bioactive substances, and various ions (Huang et al., 2012).

Fluorescence Quenching Studies

The study of fluorescence quenching in boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, provides insights into the interaction of these compounds in various solvents. This research is crucial for understanding the photophysical properties of boronic acid derivatives (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Catalyst in Organic Reactions

Tris(pentafluorophenyl)borane, a strong boron Lewis acid, showcases the utility of boronic acids in catalyzing various organic reactions. This includes hydrometallation reactions, alkylations, and aldol-type reactions, indicating the versatility of boronic acids in organic synthesis (Erker, 2005).

Boronic Acid in Biomedical Applications

Boronic acid-containing polymers have found extensive use in biomedical applications. These include HIV, obesity, diabetes, and cancer treatments, highlighting the potential of boronic acid compounds in therapeutic applications (Cambre & Sumerlin, 2011).

Enantioselective Aza-Michael Additions

The use of boronic acid in aza-Michael addition reactions showcases its role in asymmetric synthesis. The research on boronic acid catalysis in this context opens up new possibilities in the synthesis of functionally dense molecules (Hashimoto, Gálvez, & Maruoka, 2015).

Safety And Hazards

Safety data for “(5-Ethoxy-2,4-difluorophenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

The future directions of research involving “(5-Ethoxy-2,4-difluorophenyl)boronic acid” and other boronic acids are likely to involve their use in the synthesis of biologically active compounds and materials. Their unique reactivity and ability to form stable covalent bonds with various substrates make them valuable tools in synthetic chemistry .

properties

IUPAC Name

(5-ethoxy-2,4-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUSZLWTMJIPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681740
Record name (5-Ethoxy-2,4-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethoxy-2,4-difluorophenyl)boronic acid

CAS RN

900175-12-4
Record name B-(5-Ethoxy-2,4-difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900175-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Ethoxy-2,4-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 97D (670 mg, 2.83 mmol) in THF (10 mL) was added n-BuLi (1.6M in hexane, 2.3 mL) at −78° C. After stirring for 15 min, trimethyl borate (0.634 mL) was introduced. The mixture was stirred from −78° C. to rt for 5 h before it was quenched by 1N HCl. It was extracted with ethyl acetate. The organic extract was washed with saturated Na2S2O3, brine and dried over MgSO4. The crude product was purified by column chromatography to give 97E (400 mg, 70% yield) as a solid.
Name
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.634 mL
Type
reactant
Reaction Step Two
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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